

# Structure-Activity Relationship (SAR) Studies of Glycyrrhizic Acid: A Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Glycyrrhizic acid (GL), a triterpenoid saponin from licorice root (Glycyrrhiza species), and its primary active metabolite, 18β-glycyrrhetinic acid (GA), are renowned for a wide spectrum of pharmacological activities.[1][2][3] These include potent anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1][4] However, limitations such as poor bioavailability and adverse effects like pseudoaldosteronism have spurred extensive research into their structural modification.[1][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of glycyrrhizic acid and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid in the rational design of novel therapeutic agents.

### **Core Chemical Structures**

The therapeutic potential of glycyrrhizic acid is intrinsically linked to its unique chemical architecture. GL consists of a hydrophobic pentacyclic triterpenoid aglycone (glycyrrhetinic acid) linked to a hydrophilic chain of two glucuronic acid molecules at the C-3 position. The primary sites for chemical modification to modulate biological activity are:

- C-3 Position: The site of the hydroxyl group where the disaccharide is attached.
- C-11 Position: Features a critical keto group.



- C-30 Position: A terminal carboxylic acid group.
- Glucuronic Acid Moieties: The carboxyl and hydroxyl groups on the sugar chains.

Modifications at these sites, particularly at the C-30 carboxyl group and the sugar chain, have yielded derivatives with significantly altered potency and selectivity.[2][4]

# Structure-Activity Relationships and Pharmacological Profile

The diverse biological activities of GL and its derivatives are a direct consequence of specific structural features. This section explores the SAR for key therapeutic areas.

## **Anti-inflammatory Activity**

Glycyrrhizic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting high-mobility group box 1 (HMGB1) and modulating key signaling pathways like NF- $\kappa$ B, MAPK, and PI3K/Akt.[1][6] This leads to a downstream reduction in pro-inflammatory mediators including TNF- $\alpha$ , IL-6, IL-1 $\beta$ , inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][6][7]

### Key SAR Insights:

- Derivatives synthesized by modifying the C-3 and C-30 positions have shown superior antiinflammatory activity compared to the parent compound, with some exceeding the potency of standard drugs like prednisolone and indomethacin.[8]
- Both GL and its aglycone, 18βGA, inhibit NF-κB activation and PI3K (p110δ and p110γ isoforms), leading to reduced production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[9]

Table 1: SAR of Glycyrrhizic Acid Derivatives for Anti-inflammatory Activity



Compound/De rivative	Structural Modification	Assay Model	Key Finding	Reference
Glycyrrhizic Acid (GL)	Parent Compound	LPS-stimulated RAW264.7 cells	Inhibited production of TNF- $\alpha$ , IL-6, IL-1 $\beta$ .	[1]
18β- Glycyrrhetinic Acid (18βGA)	Aglycone of GL	LPS-stimulated RAW 264.7 macrophages	Significantly reduced protein and mRNA levels of iNOS and COX-2.[9]	[9]
Various Synthesized Derivatives	Modifications at C-3 and C-30 positions	Carrageenan- induced rat paw edema	Proved superior in activity to parent GTA; some were more potent than prednisolone.	[8]
Glycyrrhizic Acid (GA)	Parent Compound	TPA-induced mouse ear edema	Dose-dependently inhibited phosphorylation of p38 and ERK1/2.[10]	[10]

## **Antiviral Activity**

GL and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including SARS-coronavirus (SARS-CoV), HIV, herpes viruses, and hepatitis viruses. [11][12][13][14] The primary mechanisms involve inhibiting viral replication and blocking the attachment of the virus to host cells.[14][15][16] For SARS-CoV-2, GL has been shown to interfere with the Spike (S) protein's interaction with the ACE2 receptor.[4][15]

Key SAR Insights:

## Foundational & Exploratory





- Glycoside Chain Modification: The introduction of a 2-acetamido-β-d-glucopyranosylamine moiety into the glycoside chain of GL increased anti-SARS-CoV activity by approximately 10fold compared to the parent compound.[14][17]
- C-30 Carboxyl Group Modification: Conjugation of GL with amino acids at the C-30 position
  can dramatically increase anti-SARS-CoV activity (up to 70-fold), although this may also
  increase cytotoxicity, thereby affecting the selectivity index.[14][17]
- Amino Acid Conjugates: Derivatives of GL with amino acids (L-isoleucine, -leucine, -valine, and -phenylalanine) showed high activity against the A/H1N1/pdm09 influenza virus.[18]
   Dipeptide GL derivatives exhibit potent anti-HIV-1 activity with significantly lower cytotoxicity than azidothymidine.[19]

Table 2: SAR of Glycyrrhizic Acid Derivatives for Antiviral Activity



Compoun d/Derivati ve	Structural Modificati on	Virus	EC <sub>50</sub> (μΜ)	CC50 (µМ)	Selectivit y Index (SI)	Referenc e
Glycyrrhizi n (GL)	Parent Compound	SARS-CoV	365	>3000	>8.2	[11][14]
Derivative 1	Introduction n of N-acetylglucosamine intoglycosidechain	SARS-CoV	40	>3000	>75	[14]
Amino Acid Conjugates	Amides of GL with two amino acid residues	SARS-CoV	5.5 - 28	10 - 550	2 - 20	[14][17]
Dipeptide Derivatives	Gly-Leu or Gly-Phe conjugated to GA	HIV-1	N/A	90-70 times less cytotoxic than AZT	110 and 34 times > GA	[19]
Nicotinate Derivatives	Acylation with nicotinic acid	SARS- CoV-2 / HIV-1	Effective against SARS- CoV-2 with minimal toxicity	N/A	N/A	[12][20]

## **Anticancer Activity**

The anticancer effects of GL and its derivatives are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[21][22][23] These compounds have been shown to inhibit tumor cell proliferation in lung, liver, breast, gastric, and cervical cancers, as well as leukemia.[22][23]



### Key SAR Insights:

- Esterification of glycyrrhetinic acid can produce potent derivatives. Glycyrrhetinic acid 3-O-isophthalate was found to be approximately 100 times more potent than the parent GA, with an IC<sub>50</sub> of 0.22 μM.[18]
- The carbohydrate moiety is crucial for activity. An 18α-monoglucuronide derivative of GL was more effective against HepG2, HeLa, and A549 cancer cell lines than the parent compound.
   [24]
- GL demonstrates a time- and dose-dependent inhibitory effect on the proliferation of gastric cancer cells by inducing G1/S-phase arrest and apoptosis.[22]

Table 3: SAR of Glycyrrhizic Acid Derivatives for Anticancer Activity



Compound/De rivative	Structural Modification	Cell Line	IC <sub>50</sub> (μM) / % Inhibition	Reference
Substance 1 (Ester derivative)	Ester of Glycyrrhetinic Acid	HeLa	44.8% inhibition at 100 μl/ml	[18]
Glycyrrhetinic acid 3-O- isophthalate	Isophthalate ester at C-3	Not specified	0.22	[18]
18α- monoglucuronide (5)	Monoglucuronide of 18α-GL	HepG2	6.67	[24]
18α- monoglucuronide (5)	Monoglucuronide of 18α-GL	HeLa	7.43	[24]
18α- monoglucuronide (5)	Monoglucuronide of 18α-GL	A549	15.76	[24]
GA Monoglucosides (1 and 2)	Glucosylation at C-3 or C-30	HepG2, MCF-7	Showed stronger antiproliferative activity than GL	[25]

## **Hepatoprotective Activity**

GL is clinically used as a hepatoprotective agent, particularly for chronic hepatitis.[16][26][27] Its mechanism involves reducing hepatic steatosis and inflammation, inhibiting hepatocyte apoptosis and necrosis, and regulating key signaling pathways.[28][29] A novel stereoisomer, Magnesium isoglycyrrhizinate (MIG), has been developed with stronger effects and fewer side effects than GL.[16]

### Key SAR Insights:

 GL can mitigate hepatocyte steatosis and inflammation by stabilizing ACE2 through the dual modulation of AMPK activation and MDM2 inhibition.[28]



- The aglycone, glycyrrhetinic acid, also possesses significant hepatoprotective effects.[26]
- The development of isomers like MIG demonstrates that stereochemistry plays a vital role in balancing efficacy and safety.[16]

# Experimental Protocols General Synthesis of Glycyrrhetinic Acid Derivatives (Amides/Esters)

- Objective: To synthesize amide or ester derivatives at the C-30 carboxyl position of glycyrrhetinic acid (GA).
- Methodology (Chloranhydride Method):
  - Activation: 18β-glycyrrhetinic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). An activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0°C to form the acid chloride. The reaction is stirred for 2-4 hours.
  - Coupling: The appropriate amine or alcohol (e.g., methyl/tert-butyl esters of amino acids)
    is dissolved in an anhydrous solvent with a base (e.g., triethylamine, pyridine) to neutralize
    the HCl byproduct.[18]
  - The activated GA solution is added dropwise to the amine/alcohol solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
  - Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel.[30]
  - Characterization: The structure of the final compound is confirmed using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS). [8][18]

# In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Model



- Objective: To evaluate the ability of GL derivatives to inhibit the production of inflammatory mediators.
- Methodology:
  - Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pretreated with various concentrations of the test compounds (GL derivatives) for 1-2 hours.
  - Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically 1 μg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.
  - Quantification of Nitric Oxide (NO): The production of NO is measured in the cell culture supernatant using the Griess reagent assay.
  - Quantification of Cytokines: The levels of TNF- $\alpha$ , IL-6, and IL-1 $\beta$  in the supernatant are quantified using commercially available ELISA kits.[9]
  - Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, p38, ERK) via Western blotting.[9]

# In Vitro Antiviral Assay: SARS-CoV Replication Inhibition

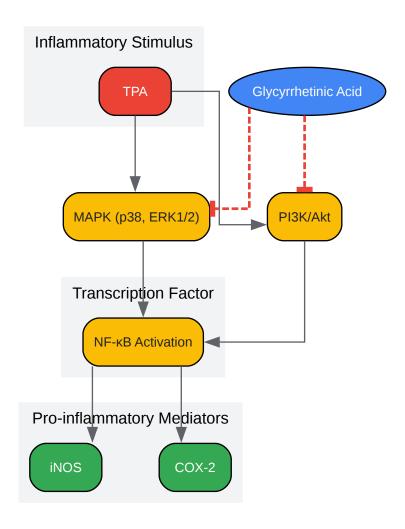
- Objective: To determine the 50% effective concentration (EC<sub>50</sub>) and 50% cytotoxic concentration (CC<sub>50</sub>) of GL derivatives against SARS-CoV.
- Methodology:
  - Cell Culture: Vero cells are seeded in 96-well plates and grown to confluence.
  - Cytotoxicity Assay (CC<sub>50</sub>): In parallel plates without virus, cells are incubated with serial dilutions of the test compounds for 72 hours. Cell viability is then assessed using the MTT assay to determine the CC<sub>50</sub>.[14]



- Antiviral Assay (EC<sub>50</sub>): The cell culture medium is removed, and the cells are infected with SARS-CoV at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
   Medium containing serial dilutions of the test compounds is added.
- The plates are incubated for 48-72 hours until the cytopathic effect (CPE) is observed in the untreated virus control wells.
- The antiviral activity is quantified by scoring the CPE or by using an MTT assay to measure the viability of the virus-infected cells. The EC₅₀ is calculated as the compound concentration that inhibits viral replication by 50%.[14]
- Selectivity Index (SI): The SI is calculated as the ratio of CC<sub>50</sub> to EC<sub>50</sub>. A higher SI value indicates a more favorable safety and efficacy profile.

**Visualizations: Pathways and Workflows** 

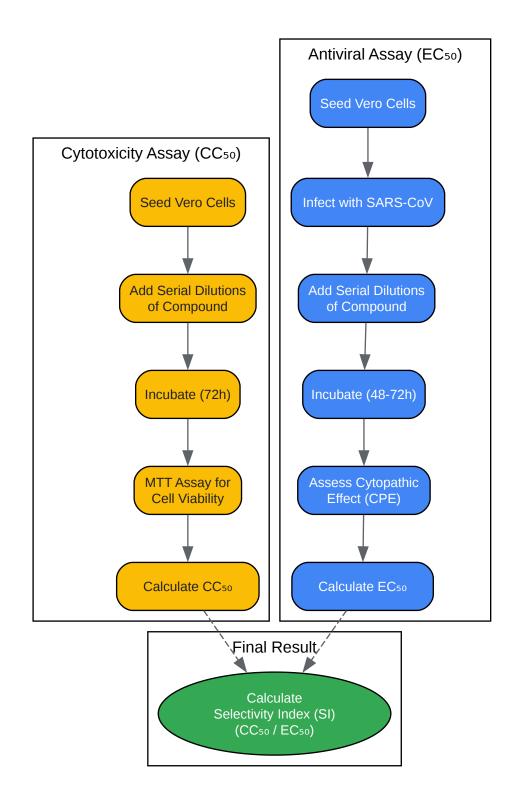




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Caption: Anti-inflammatory mechanism of Glycyrrhetinic Acid (GA).

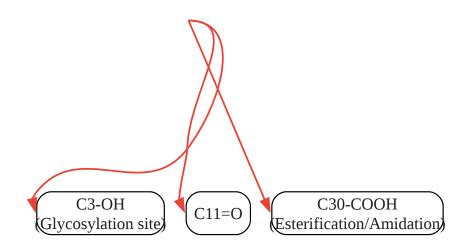




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Caption: Workflow for in vitro antiviral activity assessment.





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Caption: Key modification sites on the Glycyrrhetinic Acid scaffold.

### **Conclusion and Future Outlook**

The extensive research into the structure-activity relationships of glycyrrhizic acid has established a clear foundation for the development of potent and selective therapeutic agents. Modifications, particularly at the C-30 carboxyl group and the C-3 glycosidic linkage, have proven to be highly effective strategies for enhancing anti-inflammatory, antiviral, and anticancer activities. The conjugation with amino acids and modification of the sugar moieties have yielded derivatives with significantly improved selectivity indices.

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce mineralocorticoid-related side effects, and enhance bioavailability. The use of nanodelivery systems and the synthesis of novel hybrid molecules incorporating GA scaffolds are promising avenues.[7][31] A continued, mechanism-based approach to structural modification, guided by the SAR data outlined in this guide, will be



crucial for translating the vast therapeutic potential of this ancient natural product into modern clinical applications.

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